Decanal CAS number and molecular weight
Decanal CAS number and molecular weight
An In-Depth Technical Guide to Decanal for Researchers and Drug Development Professionals
Abstract
Decanal (C₁₀H₂₀O), a saturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines, from flavor and fragrance science to pharmaceutical development. This guide provides a comprehensive technical overview of decanal, focusing on its core chemical identifiers, physicochemical properties, synthesis, and detailed analytical protocols. By synthesizing information from established chemical databases and scientific literature, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile C10 aldehyde. We will explore not only its fundamental characteristics, such as its CAS number and molecular weight, but also the practical methodologies for its characterization and its applications as a chemical intermediate.
Introduction to Decanal: A Molecule of Natural and Synthetic Importance
Decanal, also known as Caprinaldehyde or Decyl Aldehyde, is the ten-carbon aldehyde with the chemical formula CH₃(CH₂)₈CHO.[1][2] It is a naturally occurring organic compound and a key component in the aroma of citrus fruits, buckwheat, and coriander essential oil.[3][4] In nature, it contributes to the characteristic scent profile of many essential oils, often alongside other aldehydes like octanal and citral.[3]
Beyond its natural prevalence, decanal is a valuable molecule in industrial applications. Its strong, waxy, and citrus-peel aroma makes it a staple in the flavor and fragrance industries, where it is used to create citrus and floral nuances in perfumes, personal care products, and food flavorings.[4][5] For professionals in pharmaceutical and chemical research, decanal serves as a critical intermediate in organic synthesis, with applications in the development of pharmaceuticals, polymers, and agrochemicals.[5][6] Its role as a saturated fatty aldehyde also places it within the broader class of lipid molecules, with involvement in various biological processes.[6]
Core Chemical Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to any research or development endeavor. Decanal is unequivocally identified by its CAS (Chemical Abstracts Service) number.
A summary of its key physicochemical properties is presented below, compiled from various authoritative sources. These parameters are critical for predicting its behavior in different solvents, designing purification protocols, and ensuring safe handling.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2][3][6] |
| Odor | Fatty, sweet, waxy, citrus-like | [4][6] |
| Density | 0.83 g/mL | [2][3][6] |
| Boiling Point | 207-209 °C (405-408 °F) | [2][3] |
| Melting Point | 7 °C (45 °F) | [2] |
| Flash Point | 85 °C (185 °F) | [2][6] |
| Solubility | Practically insoluble in water; soluble in ethanol and oils | [6][9] |
| Vapor Pressure | ~0.15 mmHg at 20 °C | [1] |
| Refractive Index | ~1.4287 at 20 °C | [6] |
Synthesis and Manufacturing
The primary industrial synthesis of decanal is achieved through the oxidation of its corresponding alcohol, decan-1-ol (also known as decyl alcohol).[3] This transformation is a classic example of alcohol oxidation, a fundamental reaction in organic chemistry.
The choice of oxidizing agent is critical to ensure the reaction stops at the aldehyde stage without over-oxidation to the carboxylic acid (decanoic acid). A common and effective method involves using a chromium trioxide-pyridine complex, often prepared in situ.[3] This reagent is selective for the conversion of primary alcohols to aldehydes.
Caption: Synthesis of Decanal via Oxidation of Decan-1-ol.
This controlled oxidation is crucial for producing high-purity decanal required for fragrance and pharmaceutical applications. Greener synthetic alternatives are also an area of active research, aiming to replace heavy-metal-based oxidants.[1]
Analytical Characterization Protocols
Verifying the identity and purity of decanal is essential for its application in sensitive fields like drug development. The following protocols outline standard, self-validating methodologies for its characterization.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for assessing the purity of volatile compounds like decanal and identifying any potential impurities. The gas chromatograph separates compounds based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides structural information for identification.
Protocol:
-
Sample Preparation: Prepare a 100 ppm solution of decanal in a high-purity solvent such as hexane or dichloromethane. The choice of a non-polar solvent is logical given decanal's hydrophobic nature.[9]
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Instrument Setup:
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GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating aliphatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio) to avoid column overloading. The injector temperature should be set to 250 °C to ensure rapid volatilization.
-
Oven Program: Start at 60 °C (hold for 2 min), then ramp up to 220 °C at a rate of 10 °C/min. This temperature program effectively separates decanal from both more volatile and less volatile impurities.[10]
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 40 to 300. This range will capture the molecular ion and key fragmentation patterns of decanal and related impurities.
-
Transfer Line Temperature: 230 °C.
-
-
Data Analysis: The retention time of the major peak should correspond to that of a certified decanal standard. The resulting mass spectrum should be compared against a reference library (e.g., NIST) for confirmation.[8] Purity is calculated based on the relative peak area.
Caption: Workflow for GC-MS Purity Analysis of Decanal.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the precise molecular structure of decanal, ensuring the aldehyde functional group and the ten-carbon chain are correctly arranged.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of decanal in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton peak is well-separated from the key decanal signals.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals:
-
A distinct triplet at ~9.7 ppm corresponding to the aldehydic proton (-CHO). This downfield shift is characteristic of an aldehyde.
-
A multiplet around 2.4 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂CHO).
-
A complex series of multiplets between ~1.2-1.6 ppm for the methylene protons of the long alkyl chain.
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A triplet at ~0.9 ppm for the terminal methyl group (-CH₃).
-
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Expected Signals:
-
A peak around 202 ppm for the carbonyl carbon of the aldehyde.
-
Multiple peaks in the aliphatic region (~14-44 ppm) corresponding to the nine other carbon atoms in the chain.
-
-
-
Data Validation: The integration of the ¹H NMR signals should correspond to the number of protons (1H, 2H, 14H, 3H). The chemical shifts in both ¹H and ¹³C spectra must match established reference data for decanal.[6]
Caption: Workflow for NMR Structural Verification of Decanal.
Applications in Research and Industry
The utility of decanal is diverse, spanning multiple sectors.
-
Flavors and Fragrances: This is the most common application, where decanal is used in low concentrations to impart citrus and floral notes to consumer products like soaps, detergents, air care products, and cosmetics.[5]
-
Food Industry: As a flavoring agent, it is permitted for direct addition to food to create citrus profiles, particularly in beverages, baked goods, and confectionery.[4][5]
-
Chemical Synthesis: For drug development professionals, decanal is a valuable C10 building block. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, such as Wittig reactions, aldol condensations, and reductive aminations, to build more complex molecular scaffolds for potential therapeutic agents.[6]
-
Research: In sensory science, decanal is used as a standard compound for studying olfactory perception.[5] It also has documented roles as an antifungal agent and a plant metabolite.[6]
Safety and Handling
Decanal is classified as an irritant and requires careful handling in a laboratory setting.
-
GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[2][11]
-
Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of vapor.[6][11]
-
Storage: Store in a tightly closed container in a cool, dry place below +30°C.[11] Some commercial preparations are stabilized with antioxidants like α-tocopherol to prevent oxidation.[11]
Conclusion
Decanal is a fundamentally important aliphatic aldehyde with a well-defined chemical identity and a broad spectrum of applications. Its core identifiers, CAS number 112-31-2 and molecular weight of 156.27 g/mol , provide the basis for its scientific use. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and analytical characterization is paramount for its effective and safe utilization. The detailed protocols provided in this guide offer a validated framework for ensuring the quality and identity of decanal, facilitating its successful application in both academic research and the development of new chemical entities.
References
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Ataman Kimya. (n.d.). DECANAL. Retrieved from [Link]
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Ataman Kimya. (n.d.). DECANAL. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Decanal. In NIST Chemistry WebBook. Retrieved from [Link][8]
-
The Good Scents Company. (n.d.). decanal (aldehyde C-10), 112-31-2. Retrieved from [Link][4]
-
National Center for Biotechnology Information (NCBI). (n.d.). Decanal. In PubChem Compound Database. Retrieved from [Link][6]
-
FooDB. (n.d.). Showing Compound Decanal (FDB012768). Retrieved from [Link][9]
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ResearchGate. (2025). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link][10]
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